1,5-Dibromo-2-methyl-3-nitrobenzene
Overview
Description
1,5-Dibromo-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where two bromine atoms, a methyl group, and a nitro group are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of methylbenzene derivatives. One common method involves the bromination of 2-methyl-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Reduction: Common reducing agents include tin and hydrochloric acid, iron and acetic acid, or catalytic hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium can be used for oxidation reactions.
Major Products
Electrophilic Substitution: Substituted benzene derivatives with different functional groups replacing the bromine atoms.
Reduction: 1,5-Dibromo-2-methyl-3-aminobenzene.
Oxidation: 1,5-Dibromo-2-carboxy-3-nitrobenzene.
Scientific Research Applications
1,5-Dibromo-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect the compound’s binding to proteins and enzymes, influencing biological pathways and activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromo-2-methoxy-3-nitrobenzene: Similar structure with a methoxy group instead of a methyl group.
1,4-Dibromo-2,5-dimethylbenzene: Contains two methyl groups and two bromine atoms at different positions.
2,5-Dibromonitrobenzene: Lacks the methyl group but has similar bromine and nitro substitutions
Uniqueness
1,5-Dibromo-2-methyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1,5-dibromo-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSMVZFGLLQAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634385 | |
Record name | 1,5-Dibromo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67365-46-2 | |
Record name | 1,5-Dibromo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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